molecular formula C17H19NO B290409 N-(3,4-dimethylphenyl)-4-ethylbenzamide

N-(3,4-dimethylphenyl)-4-ethylbenzamide

Cat. No.: B290409
M. Wt: 253.34 g/mol
InChI Key: UVWSLKBIUOLWIF-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-4-ethylbenzamide is a benzanilide derivative characterized by an amide linkage between a 4-ethyl-substituted benzoyl group and a 3,4-dimethyl-substituted aniline moiety. Its structure has been elucidated via single-crystal X-ray diffraction, revealing key conformational features such as the antiperpendicular alignment of the N–H and C=O bonds, a common trait in benzanilides due to intramolecular hydrogen bonding and steric effects .

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-4-ethylbenzamide

InChI

InChI=1S/C17H19NO/c1-4-14-6-8-15(9-7-14)17(19)18-16-10-5-12(2)13(3)11-16/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

UVWSLKBIUOLWIF-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)C

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Crystal Structure and Conformation

The crystal packing and molecular conformation of benzanilides are highly sensitive to substituent positioning. Below is a comparative analysis of N-(3,4-dimethylphenyl)-4-ethylbenzamide with analogs:

Table 1: Structural and Conformational Comparison
Compound Name Substituents (Position) Key Conformational Features Crystallographic Tools
This compound 4-Ethyl (benzamide), 3,4-dimethyl (aniline) Antiperpendicular N–H⋯O alignment; ethyl group induces steric bulk, influencing packing SHELX programs
N-(3,4-dimethylphenyl)-4-methylbenzamide 4-Methyl (benzamide), 3,4-dimethyl (aniline) Similar antiperpendicular conformation; methyl group reduces steric hindrance vs. ethyl SHELX refinement
N-(3,4-difluorophenyl)-3-methylbenzamide 3-Methyl (benzamide), 3,4-difluoro (aniline) Fluorine atoms enhance electronegativity, potentially altering hydrogen-bonding networks Not explicitly stated
N-(3,4-dimethylphenyl)-4-(hydroxymethyl)benzamide 4-Hydroxymethyl (benzamide), 3,4-dimethyl (aniline) Hydroxymethyl group introduces polarity, affecting solubility and intermolecular H-bonds

Key Findings :

  • The ethyl substituent in the target compound increases hydrophobicity compared to methyl or hydroxymethyl analogs, which may impact solubility and melting points .

Functional and Application-Based Comparisons

Substituted benzamides are explored for diverse applications, including agrochemicals and pharmaceuticals:

Table 2: Functional Comparison
Compound Name Potential Applications Notable Properties Reference
This compound Materials science (crystal engineering) Steric bulk from ethyl group may stabilize crystal lattices Acta Cryst.
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) Pesticide Ethoxymethoxy group enhances bioavailability and target binding Pesticide Glossary
Dual-acting cholinesterase inhibitors (e.g., 19e in ) Pharmaceuticals Ethoxyphenyl and tetrahydroacridinyl groups enable dual enzyme inhibition Università di Bologna

Key Findings :

  • The ethyl group in the target compound may limit biological activity compared to etobenzanid, which features a chlorophenyl moiety critical for pesticidal efficacy .
  • Pharmaceutical benzamides often incorporate complex substituents (e.g., tetrahydroacridinyl) to achieve specific receptor interactions, a feature absent in simpler alkyl-substituted analogs .

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